(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Catalog No.
S539126
CAS No.
177943-33-8
M.F
C9H11ClN2O2
M. Wt
214.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-on...

CAS Number

177943-33-8

Product Name

(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

IUPAC Name

(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

InChI

InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1

InChI Key

WZOBDOKCHIUXAY-FJXQXJEOSA-N

SMILES

C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl

Canonical SMILES

C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl

Isomeric SMILES

C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl

Enzyme Inhibition

Studies suggest that (S)-DHQ may act as an inhibitor for certain enzymes, including kinases. Kinases are a class of enzymes involved in various cellular processes, and their inhibition can be a strategy for treating different diseases. For instance, some research has investigated the potential of (S)-DHQ to inhibit JAK kinases, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis [].

Medicinal Chemistry

(S)-DHQ serves as a scaffolding molecule for the development of new drugs. Scaffolding molecules are central chemical structures used as a starting point for designing and synthesizing new compounds with desired biological activities. Researchers can modify the functional groups on the (S)-DHQ scaffold to create new derivatives with potentially improved properties for various therapeutic applications [].

(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is a compound characterized by its unique quinoline structure, which consists of a bicyclic aromatic system. This compound features an amino group, a hydroxyl group, and a dihydroquinoline moiety, making it significant in various chemical and biological contexts. The hydrochloride salt form enhances its solubility in water, facilitating its use in biological assays and medicinal applications.

The chemical reactivity of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride can be attributed to its functional groups:

  • Amine Group: This group can participate in nucleophilic substitution reactions and can form salts with acids.
  • Hydroxyl Group: The presence of this group allows for hydrogen bonding and can participate in dehydration synthesis or oxidation reactions.
  • Dihydroquinoline Moiety: This structure may undergo electrophilic aromatic substitution, contributing to its reactivity in various chemical transformations.

(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride exhibits diverse biological activities. It has been studied for:

  • Antioxidant Properties: It can neutralize free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Activity: The compound shows potential against various bacterial strains, indicating its usefulness as an antimicrobial agent.
  • Anticancer Potential: Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Several synthetic pathways have been developed to produce (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride:

  • Condensation Reactions: The synthesis often begins with the condensation of appropriate aldehydes with amines, followed by cyclization to form the quinoline structure.
  • Reduction Reactions: The reduction of corresponding quinoline derivatives can yield the desired dihydroquinoline compound.
  • Hydrochloride Formation: The final step typically involves treating the base form of the compound with hydrochloric acid to form the hydrochloride salt.

(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride has several applications:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a potential drug candidate for treating oxidative stress-related diseases and infections.
  • Research: It serves as a tool compound in biological studies to elucidate mechanisms of action related to its antioxidant and antimicrobial properties.
  • Chemical Biology: Its structure allows it to be used in structure-activity relationship studies to design more potent derivatives.

Interaction studies involving (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride focus on understanding how it interacts with biological macromolecules:

  • Protein Binding Studies: Investigations into how the compound binds to proteins can reveal insights into its mechanism of action and potential therapeutic targets.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells can inform its bioavailability and efficacy as a therapeutic agent .

Several compounds share structural similarities with (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Hydroxyquinolin-2(1H)-oneHydroxyl group on a quinoline backboneKnown for its neuroprotective effects
4-AminoquinolineAmino group on a quinoline frameworkExhibits antimalarial activity
2-AminobenzothiazoleThiazole ring fused with an amino groupUsed in anti-inflammatory applications
7-HydroxycoumarinCoumarin structure with a hydroxyl groupNotable for its anticoagulant properties

The uniqueness of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride lies in its specific combination of functional groups that confer distinct biological activities not present in these other compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

214.0509053 g/mol

Monoisotopic Mass

214.0509053 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-15

Explore Compound Types